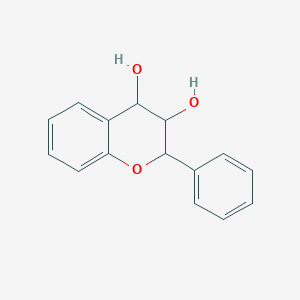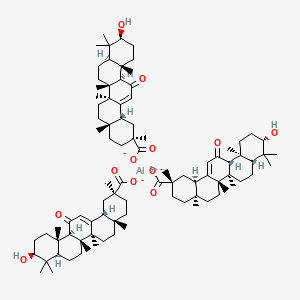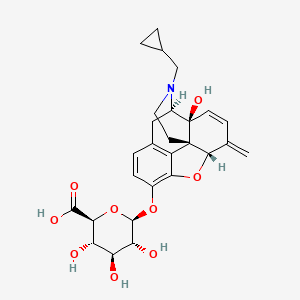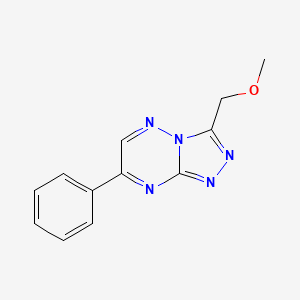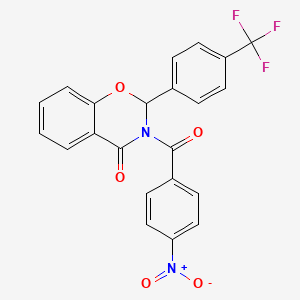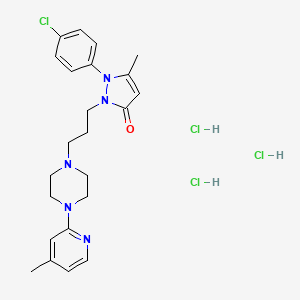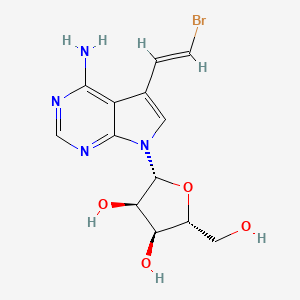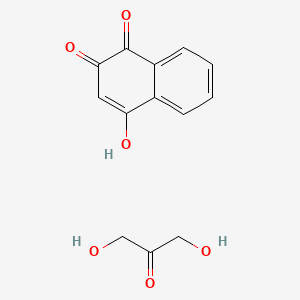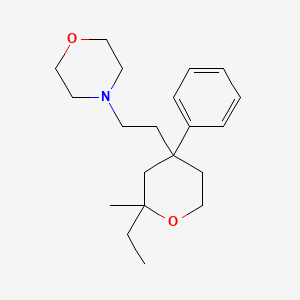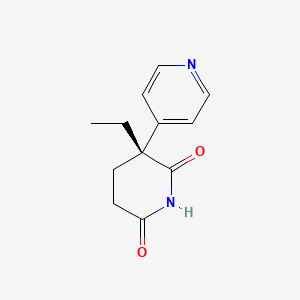
(2-alpha,5-alpha)-2,5-Di(piperidinomethyl)-1-thiacyclopentane-1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-alpha,5-alpha)-2,5-Di(piperidinomethyl)-1-thiacyclopentane-1-oxide is a complex organic compound characterized by its unique structure, which includes a thiacyclopentane ring substituted with piperidinomethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-alpha,5-alpha)-2,5-Di(piperidinomethyl)-1-thiacyclopentane-1-oxide typically involves the following steps:
Formation of the thiacyclopentane ring: This can be achieved through the cyclization of a suitable dithiol with a dihalide under basic conditions.
Introduction of piperidinomethyl groups: The thiacyclopentane ring is then reacted with piperidine and formaldehyde in a Mannich reaction to introduce the piperidinomethyl groups.
Oxidation: The final step involves the oxidation of the sulfur atom in the thiacyclopentane ring to form the sulfoxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-alpha,5-alpha)-2,5-Di(piperidinomethyl)-1-thiacyclopentane-1-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to a sulfone.
Reduction: The sulfoxide can be reduced back to the sulfide.
Substitution: The piperidinomethyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the corresponding sulfide.
Substitution: The major products depend on the nucleophile used but typically involve the replacement of the piperidinomethyl groups.
Scientific Research Applications
(2-alpha,5-alpha)-2,5-Di(piperidinomethyl)-1-thiacyclopentane-1-oxide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of sulfur-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of (2-alpha,5-alpha)-2,5-Di(piperidinomethyl)-1-thiacyclopentane-1-oxide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The piperidinomethyl groups can enhance its binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
(2-alpha,5-alpha)-2,5-Di(morpholinomethyl)-1-thiacyclopentane-1-oxide: Similar structure but with morpholinomethyl groups instead of piperidinomethyl groups.
(2-alpha,5-alpha)-2,5-Di(piperidinomethyl)-1-thiacyclopentane-1-sulfone: The sulfone analog of the compound.
Uniqueness
(2-alpha,5-alpha)-2,5-Di(piperidinomethyl)-1-thiacyclopentane-1-oxide is unique due to the presence of both piperidinomethyl groups and a sulfoxide functional group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
172753-37-6 |
|---|---|
Molecular Formula |
C16H30N2OS |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
2,5-bis(piperidin-1-ylmethyl)thiolane 1-oxide |
InChI |
InChI=1S/C16H30N2OS/c19-20-15(13-17-9-3-1-4-10-17)7-8-16(20)14-18-11-5-2-6-12-18/h15-16H,1-14H2 |
InChI Key |
LLYAHBPUPWRFHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2CCC(S2=O)CN3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-[5-(4-methoxyphenyl)tetrazol-2-yl]ethyl]piperidine;phosphoric acid](/img/structure/B15187741.png)
